Technical Whitepaper: Chemical, Physical, and Mechanistic Profiling of 4-Chloro-N-(4-nitrophenyl)butanamide
Technical Whitepaper: Chemical, Physical, and Mechanistic Profiling of 4-Chloro-N-(4-nitrophenyl)butanamide
Executive Summary
In advanced organic synthesis and medicinal chemistry, bifunctional building blocks are the cornerstone of modular drug design. 4-Chloro-N-(4-nitrophenyl)butanamide (CAS 82547-19-1) is a highly versatile intermediate characterized by its dual reactivity[1]. Featuring an electron-deficient aromatic amide and a terminal alkyl chloride, this compound is engineered for sequential functionalization. As a Senior Application Scientist, I have structured this guide to deconstruct the physicochemical properties, mechanistic logic, and validated experimental protocols required to master the handling and application of this critical intermediate.
Physicochemical Properties & Structural Dynamics
Understanding the physical and chemical behavior of a molecule is prerequisite to designing scalable synthetic routes. The properties of 4-chloro-N-(4-nitrophenyl)butanamide are heavily dictated by the strongly electron-withdrawing para-nitro group, which polarizes the molecule and influences both its solubility and the acidity of its amide proton.
Quantitative Data Summary
| Property | Value | Scientific Implication |
| Chemical Name | 4-chloro-N-(4-nitrophenyl)butanamide | Standard IUPAC nomenclature[2]. |
| CAS Registry Number | 82547-19-1 | Unique identifier for regulatory tracking[1]. |
| Molecular Formula | C10H11ClN2O3 | Indicates a high degree of heteroatom functionalization[3]. |
| Molecular Weight | 242.66 g/mol | Falls well within Lipinski’s Rule of 5 for drug-like scaffolds[3]. |
| Calculated LogP | ~2.5 | Moderately lipophilic; dictates partitioning during aqueous workup[4]. |
| Physical State | Crystalline Solid | The planar nitroaromatic system promotes strong π−π stacking. |
| Solubility Profile | Soluble in DCM, THF, DMF | Requires polar aprotic solvents for homogeneous reactions. |
Mechanistic Pathways & Reactivity Logic
The architectural brilliance of 4-chloro-N-(4-nitrophenyl)butanamide lies in its bifunctionality. It is not merely an end-product; it is a primed intermediate waiting for activation.
The Causality of Dual Reactivity:
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The Electrophilic Tail: The terminal primary chloride is an excellent substrate for bimolecular nucleophilic substitution ( SN2 ). It can be displaced by secondary amines to form piperazine-linked scaffolds common in neuroactive APIs.
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The Nucleophilic Core (Upon Activation): The amide nitrogen is flanked by a carbonyl and an electron-withdrawing p-nitrophenyl ring. This lowers the pKa of the N-H bond. Treatment with a strong base (e.g., NaH or KOtBu ) generates a localized nitrogen anion.
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Intramolecular Cyclization: Once deprotonated, the molecule undergoes a rapid, entropically favored 5-exo-tet cyclization, displacing the terminal chloride to yield 1-(4-nitrophenyl)pyrrolidin-2-one .
Fig 1: Mechanistic pathway from precursors to the bifunctional intermediate and its subsequent cyclization.
Validated Experimental Protocol: Synthesis Workflow
To ensure reproducibility, the following protocol is designed as a self-validating system . Every step, from temperature control to the specific sequence of aqueous washes, is implemented to preemptively eliminate known failure modes.
Step-by-Step Methodology
1. Reagent Preparation & Inert Atmosphere:
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Action: Dissolve 1.0 equivalent of 4-nitroaniline in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add 1.5 equivalents of triethylamine ( Et3N ).
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Causality: The p-nitro group severely depletes the nucleophilicity of the aniline amine. A slight excess of base is required to drive the reaction and scavenge the HCl byproduct, preventing the starting material from crashing out as an unreactive hydrochloride salt.
2. Electrophile Addition (Thermal Control):
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Action: Cool the reaction vessel to 0°C using an ice bath. Add 1.1 equivalents of 4-chlorobutyryl chloride dropwise over 30 minutes.
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Causality: Amidation is highly exothermic. If the temperature spikes, the excess acid chloride can react with the newly formed amide to create a di-acylated impurity. The 0°C constraint is a self-validating safeguard against thermal runaway and over-reaction.
3. Reaction Propagation:
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Action: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2–4 hours. Monitor via TLC (Hexanes:Ethyl Acetate 1:1).
4. Targeted Aqueous Workup:
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Action: Quench the reaction with water. Transfer to a separatory funnel.
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Wash 1: 1M aqueous HCl . (Removes unreacted 4-nitroaniline and excess Et3N ).
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Wash 2: Saturated aqueous NaHCO3 . (Neutralizes residual acid and removes hydrolyzed 4-chlorobutyric acid).
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Wash 3: Brine. (Pre-dries the organic layer).
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Causality: This specific sequence guarantees that the organic phase retains only the neutral target amide. If the protocol is followed, the crude product will already be >90% pure before chromatography.
Fig 2: Step-by-step experimental workflow for the synthesis and isolation of the target amide.
Analytical Characterization (Trustworthiness)
A protocol is only as good as the data that proves it. To confirm the structural integrity of 4-chloro-N-(4-nitrophenyl)butanamide and rule out premature cyclization, the following analytical signatures must be verified:
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1 H NMR Spectroscopy ( CDCl3 or DMSO−d6 ):
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The Crucial N-H Peak: A broad singlet >8.0 ppm must be present. If this peak is missing, the molecule has likely cyclized into the lactam.
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Aliphatic Chain: Look for a distinct triplet near 3.5−3.6 ppm, which corresponds to the terminal −CH2Cl protons. The presence of this triplet proves the alkyl chloride tail is intact.
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Aromatic Region: The strongly electron-withdrawing nitro group will split the aromatic protons into a classic AA'BB' system (two doublets) near 7.7 and 8.2 ppm.
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Mass Spectrometry (LC-MS / ESI+):
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The spectrum must display an [M+H]+ peak at m/z 243.0.
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Isotopic Validation: Because the molecule contains one chlorine atom, you must observe an M+2 peak at m/z 245.0 with a relative intensity of exactly 33% (3:1 ratio). This isotopic signature is the ultimate proof of the retained chloroalkyl chain.
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Conclusion
4-Chloro-N-(4-nitrophenyl)butanamide is a textbook example of a rationally designed synthetic intermediate[5]. By understanding the electronic interplay between its p-nitrophenyl core and its electrophilic tail, researchers can exploit this molecule to rapidly assemble complex heterocyclic libraries and advanced pharmaceutical precursors. Adhering to the self-validating protocols outlined above ensures high-fidelity synthesis and prevents costly downstream failures in drug development pipelines.
References
- ChemicalBook.4-CHLORO-N-(4-NITROPHENYL)BUTANAMIDE - ChemicalBook.
- Molaid.N-(4'-nitrophenyl)-4-chlorobutanamide - CAS号82547-19-1 - 摩熵化学 (LogP Data).
- Molaid.N-(4'-nitrophenyl)-4-chlorobutanamide - CAS号82547-19-1 - 摩熵化学 (CAS Data).
- Sigma-Aldrich.4-chloro-N-(4-nitrophenyl)butanamide | 82547-19-1 - Sigma-Aldrich.
- AK Scientific.Search Results - AK Scientific (4-Chloro-N-(4-nitrophenyl)butanamide).
- Sigma-Aldrich.1-(4-nitrophenyl)-2-pyrrolidinone chemical | Sigma-Aldrich.
Sources
- 1. N-(4'-nitrophenyl)-4-chlorobutanamide - CAS号 82547-19-1 - 摩熵化学 [molaid.com]
- 2. 4-chloro-N-(4-nitrophenyl)butanamide | 82547-19-1 [sigmaaldrich.com]
- 3. 4-CHLORO-N-(4-NITROPHENYL)BUTANAMIDE [chemicalbook.com]
- 4. N-(4'-nitrophenyl)-4-chlorobutanamide - CAS号 82547-19-1 - 摩熵化学 [molaid.com]
- 5. Search Results - AK Scientific [aksci.com]

